molecular formula C10H6O2S2 B1331446 1,2-Di(thiophen-2-yl)ethane-1,2-dione CAS No. 7333-07-5

1,2-Di(thiophen-2-yl)ethane-1,2-dione

Cat. No. B1331446
CAS RN: 7333-07-5
M. Wt: 222.3 g/mol
InChI Key: UNWKVSDABPCZMK-UHFFFAOYSA-N
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Description

1,2-Di(thiophen-2-yl)ethane-1,2-dione (DTO) is a compound that has been used in the development of cross-conjugated alternating polymers . These polymers, namely PDTO-C1 and PDTO-C3, have been investigated for their charge transport properties by fabricating field-effect transistors devices .


Synthesis Analysis

The synthesis of DTO-based polymers involves the development of two cross-conjugated alternating polymers . Single crystal X-ray crystallography shows that non-covalent S⋯O and C–H⋯O interactions exist inside the DTO units . These non-covalent interactions, in combination with the C–H⋯O interactions of the thiophene-flanked dithienothiophene units, act as conformational locks, beneficial for acquiring the planar backbone conformation .


Molecular Structure Analysis

The molecular structure of DTO-based polymers is highly planar due to the presence of multiple conformational locks . The polymers possess broad absorption spectra and HOMO and LUMO energy levels of ca. −5.50 and −3.6 eV, respectively .


Chemical Reactions Analysis

The DTO-based polymers, PDTO-C1 and PDTO-C3, have been used to fabricate field-effect transistor devices . The highest mobility of 0.54 cm^2 V^−1 s^−1 was achieved in the PDTO-C3-based transistor devices, whereas PDTO-C1 affords a mobility of 0.22 cm^2 V^−1 s^−1 .


Physical And Chemical Properties Analysis

DTO is a colorless crystalline solid . It is insoluble in water . The melting point of DTO is 152-154℃ .

Scientific Research Applications

Summary of the Application

DTO is used in the development of cross-conjugated alternating polymers, namely PDTO-C1 and PDTO-C3, for organic semiconductors .

Methods of Application or Experimental Procedures

These polymers are synthesized and their charge transport properties are investigated by fabricating field-effect transistor devices .

Results or Outcomes

The highest mobility of 0.54 cm²/Vs was achieved in the PDTO-C3-based transistor devices, whereas PDTO-C1 affords a mobility of 0.22 cm²/Vs . Both polymers can form highly-ordered lamellar packing with small π–π stacking distances down to 3.50 Å .

2. Application in Synthesis of Thiophene Derivatives

Summary of the Application

DTO is used in the synthesis of thiophene derivatives, which are essential heterocyclic compounds with a variety of properties and applications .

Methods of Application or Experimental Procedures

Various synthetic methods, including condensation reactions like Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are used to produce thiophene derivatives .

Results or Outcomes

Thiophene derivatives show many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . They also play a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .

3. Application in Sensing Amines

Summary of the Application

DTO is used in the synthesis of aldehyde-functional conjugated microporous organic polymers for selective sensing of amines .

Methods of Application or Experimental Procedures

The polymers are synthesized through a Pd-catalyzed direct arylation polymerization of 1,1,2,2-tetrakis(4-bromophenyl)ethene with 2,5-di(thiophen-2-yl)terephthalaldehyde .

Results or Outcomes

The pendant aldehyde-functional group in the polymer enables selective fluorescent chemosensing of aliphatic and aromatic amines .

4. Application in Polymer Solar Cells

Summary of the Application

DTO is used in the synthesis of α,ω-di(thiophen-2-yl)alkanes as processing solvent additives to fabricate bulk heterojunction (BHJ) polymer solar cells .

Methods of Application or Experimental Procedures

The α,ω-di(thiophen-2-yl)alkanes (butane, hexane, octane, and decane) are applied as processing solvent additives to fabricate PTB7-Th:PC71BM bulk heterojunction (BHJ) polymer solar cells .

Results or Outcomes

A large gain in photocurrent was achieved for the solar cells .

5. Application in Three-Dimensional Molecules

Summary of the Application

DTO is used in the development of three-dimensional thiophene-diketopyrrolopyrrole-based molecules .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures are not detailed in the source .

Results or Outcomes

The application of DTO in this context can serve to prevent electrode rupture and improve electron transport and lithium-ion diffusion rate .

6. Application in Solvent Additives

Summary of the Application

DTO is used in the synthesis of α,ω-di(thiophen-2-yl)alkanes as solvent additives to boost the performance of bulk heterojunction (BHJ) polymer solar cells .

Methods of Application or Experimental Procedures

The α,ω-di(thiophen-2-yl)alkanes (butane, hexane, octane, and decane) were applied as processing solvent additives to fabricate PTB7-Th:PC71BM bulk heterojunction (BHJ) polymer solar cells .

Results or Outcomes

A large gain in photocurrent was achieved for the solar cells .

Safety And Hazards

DTO should be considered a hazardous substance and handled with care . It can cause serious eye irritation and can be harmful if inhaled or swallowed . It should be stored in a dry, well-ventilated place, away from fire and flammable materials .

Future Directions

The results of the studies on DTO-based polymers demonstrate that the incorporation of cross-conjugation may be used as an additional design tactic for organic semiconductors to alter their optoelectronic properties . This suggests potential future directions in the design of organic semiconductors .

properties

IUPAC Name

1,2-dithiophen-2-ylethane-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6O2S2/c11-9(7-3-1-5-13-7)10(12)8-4-2-6-14-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNWKVSDABPCZMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)C(=O)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10298198
Record name 2,2'-Thenil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10298198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Di(thiophen-2-yl)ethane-1,2-dione

CAS RN

7333-07-5
Record name 2,2'-Bithenoyl
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121393
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2'-Thenil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10298198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
65
Citations
K Hernández-Burgos… - Journal of the …, 2013 - ACS Publications
One of the major challenges in electrochemical energy storage (EES) is increasing the gravimetric capacity and energy density of the cathode material. Here we demonstrate how to …
Number of citations: 75 pubs.acs.org
L Chen, G Han, H Ye, R Xiong - Chinese Journal of Chemistry, 2010 - Wiley Online Library
Reaction of 1,2‐di(thiophen‐2‐yl)ethane‐1,2‐dione and (1R,2R)‐(−)‐diaminocyclohexane afforded a homochiral quinoxaline derivative (4aR,8aR)‐2,3‐di(thiophen‐2‐yl)‐…
Number of citations: 4 onlinelibrary.wiley.com
W Zhang, Z Mao, N Zheng, J Zou, L Wang… - Journal of Materials …, 2016 - pubs.rsc.org
It is meaningful to explore new design principles for organic semiconductors. Herein, we have developed two cross-conjugated alternating polymers based on 1,2-di(thiophen-2-yl)…
Number of citations: 33 pubs.rsc.org
J Wang, Y Che, Y Duan, Z Liu, S Yang, D Xu… - Advanced …, 2023 - Wiley Online Library
Cesium lead triiodide (CsPbI 3 ) is a promising light‐absorbing material for constructing perovskite solar cells (PSCs) owing to its favorable bandgap and thermal tolerance. However, …
Number of citations: 31 onlinelibrary.wiley.com
XL Lei, XX Sun, PL Zhang, Y Hu - Advanced Materials Research, 2013 - Trans Tech Publ
The monomer of 2,3-di (thiophen-2-yl) quinoxaline (M1) and 2,3-di (thiophen-2-yl) 1,4-pyradiazine (M2) have been synthesized in moderate yields over two steps from readily available …
Number of citations: 0 www.scientific.net
S Ozdemir, M Sendur, G Oktem, Ö Doğan… - Journal of Materials …, 2012 - pubs.rsc.org
By combining benzotriazole and quinoxaline units in an acceptor unit, three novel monomers, 2-dodecyl-6,7-diphenyl-4,9-di(thiophen-2-yl)-2H-[1,2,3]triazolo[4,5-g]quinoxaline (M1), 2-…
Number of citations: 44 pubs.rsc.org
AT Taşkın - 2009 - open.metu.edu.tr
A novel electroactive monomer 5,8-Di(1H-pyrrol-2-yl)-2, 3-di(thiophen-2-yl) quinoxaline (PTQ) was successfully synthesized via Stille Coupling reaction between quinoxaline and pyrrole…
Number of citations: 0 open.metu.edu.tr
CIC Esteves, MMM Raposo, SPG Costa - Dyes and Pigments, 2016 - Elsevier
Novel fluorescent 4,5-diarylimidazolyl-phenylalanines 3a-d were prepared by reaction of N-tert-butyloxycarbonyl-4-formylphenylalanine methyl ester and appropriate (hetero)aromatic …
Number of citations: 20 www.sciencedirect.com
HE Okda, S El Sayed, I Otri, RCM Ferreira, SPG Costa… - Dyes and …, 2019 - Elsevier
A new simple and easy-to-prepare imidazole-based probe 1 was synthesized and used to detect Cu(II) and biothiols (Cys, Hcy and GSH) in aqueous environments. Addition of …
Number of citations: 34 www.sciencedirect.com
MMD Anu, SI Pillai, S Subramanian, S Pradeepa… - 2014
Number of citations: 0

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